2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
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Overview
Description
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate: is a chemical compound with the molecular formula C9H18O6Si2 and a molecular weight of 278.41 g/mol . This compound is known for its unique structure, which includes two silicon atoms bonded to three acetate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate typically involves the reaction of trimethylchlorosilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Trimethylsilanetriol.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
2,2,2-Trimethyldisilane-1,1,1-triyl triacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymers and other materials. Additionally, the acetate groups can undergo hydrolysis to release acetic acid, which can further participate in chemical reactions .
Comparison with Similar Compounds
- 2,2,2-Trimethyl-1,1,1-disilanetriol triacetate
- 1,1,1-Disilanetriol, 2,2,2-trimethyl-, triacetate (9CI)
Comparison: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is unique due to its specific arrangement of silicon and acetate groups, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Properties
CAS No. |
53580-48-6 |
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Molecular Formula |
C9H18O6Si2 |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
[diacetyloxy(trimethylsilyl)silyl] acetate |
InChI |
InChI=1S/C9H18O6Si2/c1-7(10)13-17(14-8(2)11,15-9(3)12)16(4,5)6/h1-6H3 |
InChI Key |
UDTVKJFJPHLKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)[Si](C)(C)C |
Origin of Product |
United States |
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